5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: A similar compound with a thiadiazole ring but lacking the oxadiazole ring.
1,2,4-Oxadiazole: Contains the oxadiazole ring but lacks the thiadiazole ring.
1,3,4-Thiadiazole: Another isomer of thiadiazole with different substitution patterns.
Uniqueness
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiadiazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H2N4O3S |
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Molecular Weight |
198.16 g/mol |
IUPAC Name |
5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H2N4O3S/c10-5(11)3-7-4(12-8-3)2-1-6-9-13-2/h1H,(H,10,11) |
InChI Key |
PUGAJWWTWRNJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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